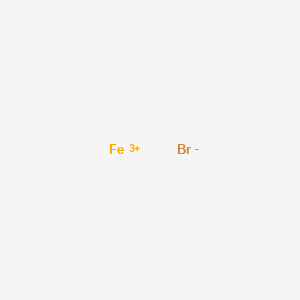

Iron(3+);bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron(3+);bromide, also known as ferric bromide, is a chemical compound with the formula FeBr₃. This compound is part of the iron halides family and is characterized by its reddish-brown color in solid form. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is soluble in water, ethanol, and acetone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron(3+);bromide is typically synthesized through the direct reaction between iron and bromine. This highly exothermic reaction can be represented by the equation: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process where the compound transitions from a solid to a gas without passing through a liquid phase .

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ferrous bromide with bromine at elevated temperatures (170-200°C): [ 2 \text{FeBr}_2 + \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] Additionally, it can be prepared by double decomposition reactions between a ferric salt and an alkali metal bromide in aqueous solution, followed by evaporation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Iron(3+);bromide primarily undergoes substitution reactions, particularly in organic chemistry where it acts as a Lewis acid catalyst. It is commonly used in the bromination of aromatic compounds .

Common Reagents and Conditions:

Bromination: this compound is used with bromine to brominate aromatic compounds.

Oxidation: It can act as an oxidizing agent, converting alcohols to ketones.

Major Products:

Brominated Aromatics: When used in bromination reactions, it produces brominated aromatic compounds.

Ketones: In oxidation reactions, it converts alcohols to ketones.

Aplicaciones Científicas De Investigación

Iron(3+);bromide has a wide range of applications in scientific research:

Biology and Medicine:

Mecanismo De Acción

Iron(3+);bromide exerts its effects primarily through its role as a Lewis acid. In bromination reactions, it facilitates the formation of bromonium ions, which then react with aromatic compounds to form brominated products. The compound lowers the activation energy required for these reactions, making them more efficient .

Comparación Con Compuestos Similares

Iron(3+);chloride (FeCl₃): Similar to iron(3+);bromide but with chlorine instead of bromine.

Iron(2+);bromide (FeBr₂): The lower bromide of iron, which is less oxidizing compared to this compound.

Uniqueness: this compound is unique in its specific applications as a brominating agent and its role in catalyzing organic reactions. Its hygroscopic nature and solubility in various solvents also distinguish it from other iron halides .

Propiedades

Fórmula molecular |

BrFe+2 |

|---|---|

Peso molecular |

135.75 g/mol |

Nombre IUPAC |

iron(3+);bromide |

InChI |

InChI=1S/BrH.Fe/h1H;/q;+3/p-1 |

Clave InChI |

MPFFLKYHJGNJDT-UHFFFAOYSA-M |

SMILES canónico |

[Fe+3].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)

![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)